4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide
Description
The compound “4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide” is a thiazolidinone derivative featuring a fused heterocyclic architecture. Its core structure includes a 1,3-thiazolidin-4-one ring substituted with a thioxo group at position 2 and a furan-2-ylmethylidene moiety at position 5 in the Z-configuration . The butanamide side chain terminates in a quinoxalin-6-yl group, a bicyclic aromatic system known for its role in modulating biological activity, particularly in anticancer and antimicrobial contexts .
Thiazolidinones are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes (e.g., protein kinases, dehydrogenases) and DNA . The quinoxaline moiety, with its electron-deficient aromatic system, likely contributes to intercalation or hydrogen-bonding interactions in biological systems .
Properties
Molecular Formula |
C20H16N4O3S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylbutanamide |
InChI |
InChI=1S/C20H16N4O3S2/c25-18(23-13-5-6-15-16(11-13)22-8-7-21-15)4-1-9-24-19(26)17(29-20(24)28)12-14-3-2-10-27-14/h2-3,5-8,10-12H,1,4,9H2,(H,23,25)/b17-12- |
InChI Key |
AUMCUXYKOUFYNG-ATVHPVEESA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide typically involves the condensation of a furan-2-carbaldehyde with a thiazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone core can be reduced to form thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furanones from oxidation, thiazolidines from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to reduce leukocyte recruitment during acute peritonitis in murine models, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Thiazolidinone derivatives have been reported to possess antimicrobial properties. Studies have demonstrated that the incorporation of furan and thiazolidinone moieties enhances the antimicrobial efficacy against various pathogens, including bacteria and fungi. This suggests that the compound could be developed as a novel antimicrobial agent .
Anticancer Potential
Preliminary studies indicate that compounds with similar structural features may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .
Case Studies
Synthesis and Formulation
The synthesis of 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide typically involves multi-step organic reactions. The initial steps may include the condensation of thiazolidinone derivatives with furan-containing aldehydes under basic conditions, followed by cyclization and functional group modifications to achieve the desired structure.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of structurally related compounds:
Key Observations:
- Substituent Impact on Activity: The furan-2-ylmethylidene group in the target compound may enhance π-π interactions compared to the 3-fluorobenzylidene in ’s anticancer derivatives . Fluorine substituents often improve metabolic stability but may reduce solubility, whereas furan could offer balanced lipophilicity. The quinoxaline terminus in the target compound differs from the p-tolylacetamide in ’s analogue (8a).
- Synthetic Routes: The target compound’s synthesis likely involves a Knoevenagel condensation between 2-thioxothiazolidin-4-one and furfuraldehyde, followed by amide coupling with quinoxalin-6-amine, analogous to methods in and . highlights reflux in ethanol for crystallizing thiazolidinone derivatives, suggesting similar purification steps for the target compound .
Physicochemical and Spectral Properties
- Solubility: The furan and quinoxaline groups may reduce aqueous solubility compared to ’s pyrazolyl derivatives, which possess polar acetate side chains .
- Spectral Characterization: IR: A strong C=O stretch near 1700 cm⁻¹ (4-oxo group) and C=S stretch at ~1250 cm⁻¹, consistent with ’s thiazolidinones . ¹H NMR: The Z-configuration of the furan-2-ylmethylidene group would result in a deshielded vinyl proton (δ ~7.5–8.0 ppm), as seen in ’s E,Z-isomer studies .
Biological Activity
The compound 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide is a complex organic molecule that combines a thiazolidinone ring with furan and quinoxaline functionalities. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃N₃O₂S, with a molecular weight of approximately 303.35 g/mol. The presence of various functional groups, including the thiazolidinone and furan rings, contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. Specifically, compounds similar to 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide have shown effectiveness against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiazolidinone derivatives have been reported to inhibit specific enzymes involved in cell proliferation, leading to reduced viability in cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazolidinone derivatives similar to the target compound:
- Antimicrobial Efficacy : A study demonstrated that thiazolidinones exhibited broad-spectrum activity against multiple resistant strains. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that derivatives of thiazolidinones could reduce cell viability in various cancer cell lines, including HeLa and A549 cells. The IC50 values ranged from 10 µM to 50 µM, indicating moderate cytotoxicity .
- Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could modulate signaling pathways involved in cell survival and proliferation, such as the MAPK pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
